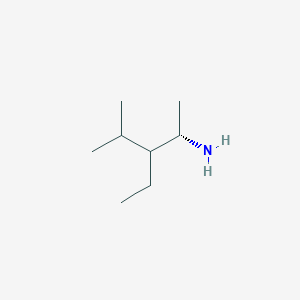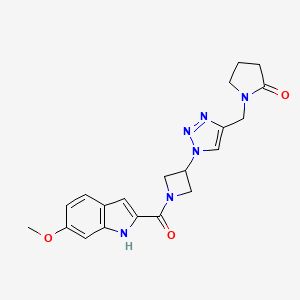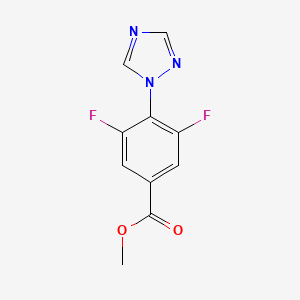![molecular formula C17H18N6O4S B2946916 5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide CAS No. 2380184-14-3](/img/structure/B2946916.png)
5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. The purpose of
Mécanisme D'action
The mechanism of action of 5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide involves the inhibition of JMJD3 activity. JMJD3 is a histone demethylase that specifically removes the trimethylation mark from lysine 27 on histone H3 (H3K27me3). This demethylation leads to the activation of genes that are involved in various cellular processes. Inhibition of JMJD3 activity by this compound leads to an increase in the levels of H3K27me3, which represses the expression of genes involved in inflammation, immune response, and development.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of JMJD3 activity. Inhibition of JMJD3 activity leads to the repression of genes involved in various cellular processes, including inflammation, immune response, and development. This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide in lab experiments is its specificity for JMJD3. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of JMJD3 in various cellular processes. However, one of the limitations of using this compound is its relatively low potency. High concentrations of the compound are required to achieve significant inhibition of JMJD3 activity, which can lead to non-specific effects.
Orientations Futures
There are several future directions for the study of 5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide. One of the main directions is the development of more potent and selective inhibitors of JMJD3. This would enable the study of the role of JMJD3 in various cellular processes with greater specificity and accuracy. Another direction is the study of the effects of JMJD3 inhibition in various disease models, including cancer, inflammation, and autoimmune diseases. Finally, the development of novel delivery methods for this compound could enable its use in clinical settings.
Méthodes De Synthèse
The synthesis of 5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide involves a series of chemical reactions. The starting materials include 3-cyanopyrazine-2-carboxylic acid, tert-butyl 3-aminopyrrolidine-1-carboxylate, and 2-methoxybenzoic acid. The reaction involves the formation of an amide bond between the carboxylic acid and amine groups. The final product is obtained after deprotection of the tert-butyl group using trifluoroacetic acid.
Applications De Recherche Scientifique
The primary scientific research application of 5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide is in the field of epigenetics. This compound has been shown to inhibit the activity of JMJD3, which is a histone demethylase that plays a crucial role in the regulation of gene expression. Inhibition of JMJD3 activity leads to an increase in the levels of H3K27me3, which is a repressive histone mark. This, in turn, leads to the repression of genes that are involved in various cellular processes, including inflammation, immune response, and development.
Propriétés
IUPAC Name |
5-[[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-22(11-9-23(10-11)17-14(8-18)20-5-6-21-17)28(25,26)12-3-4-15(27-2)13(7-12)16(19)24/h3-7,11H,9-10H2,1-2H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIDJGQRMUSUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)

![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946838.png)




![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)



![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)